Tryptamine hydrochloride

Solubility Formulation Biochemical Assay

Tryptamine hydrochloride (CAS 343-94-2) is the preferred salt form for reproducible research. Its 39‑64 mg/mL aqueous solubility eliminates DMSO‑related cytotoxicity in cell‑based and in‑vivo studies. The protonated amine directs C3 regioselectivity in domino reactions, affording benzothiophene‑fused N‑heterocycles inaccessible with the free base. Choose the ISO 17034 TraceCERT® CRM for metrologically traceable HPLC/LC‑MS method validation. ≥98% purity, crystalline powder, ambient shipping.

Molecular Formula C10H12N2.ClH
C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 343-94-2
Cat. No. B167248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptamine hydrochloride
CAS343-94-2
Synonyms3-(2-aminoethyl)indole
tryptamine
tryptamine monohydrochloride
tryptamine sulfate
Molecular FormulaC10H12N2.ClH
C10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN.Cl
InChIInChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H
InChIKeyKDFBGNBTTMPNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tryptamine Hydrochloride (CAS 343-94-2) for Research and Industrial Procurement: Core Identity and Distinguishing Features


Tryptamine hydrochloride (CAS 343-94-2), the hydrochloride salt of the biogenic amine tryptamine, is a monoamine indole alkaloid formed by decarboxylation of L-tryptophan and found endogenously in mammalian brain [1]. This compound is structurally similar to the amino acid tryptophan and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [2]. As a hydrochloride salt, it offers significantly improved water solubility compared to its free base (CAS 61-54-1), with reported aqueous solubility of approximately 39 mg/mL at 25°C . This property makes it a versatile reagent for both aqueous biochemical assays and organic synthesis applications, while its defined crystalline form and high purity (commercially available up to 99.89%) facilitate reproducible research outcomes .

Why Substituting Tryptamine Hydrochloride with Its Free Base or Other Analogs Compromises Research Integrity


Direct substitution of tryptamine hydrochloride with the free base or other tryptamine analogs is not a trivial exchange; it introduces distinct and often detrimental physicochemical and pharmacological variables. The free base form (CAS 61-54-1) possesses markedly different solubility (negligible in water, soluble in organic solvents) and stability profiles, which can alter reaction kinetics, crystallization behavior, and bioavailability in experimental models . Critically, the Brønsted acid-base state of the amine partner has been shown to dictate C2 versus C3 positional selectivity in domino reactions, with the hydrochloride salt yielding a benzothiophene-fused eight-membered N-heterocycle distinct from the product obtained with the free base [1]. Furthermore, while tryptamine and its analogs (e.g., 5-methoxytryptamine, serotonin) all interact with serotonergic systems, their binding affinities, functional selectivity, and downstream signaling efficacies vary substantially, rendering 'class-level' assumptions of interchangeability scientifically invalid for precise experimental design [2].

Quantitative Differentiation Evidence for Tryptamine Hydrochloride (CAS 343-94-2)


Enhanced Aqueous Solubility Relative to Tryptamine Free Base

Tryptamine hydrochloride demonstrates vastly superior water solubility compared to its free base form, a critical parameter for aqueous-based experiments and formulations. The hydrochloride salt exhibits a water solubility of 39 mg/mL (198.29 mM) at 25°C and 64 g/L (64 mg/mL) at 20°C . In contrast, the free base tryptamine (CAS 61-54-1) is practically insoluble in water, requiring organic solvents for dissolution. This represents an approximate increase in aqueous solubility from negligible (<0.1 mg/mL) to 39-64 mg/mL, enabling direct use in physiological buffers and aqueous reaction media without the confounding effects of co-solvents.

Solubility Formulation Biochemical Assay

Improved Long-Term Storage Stability Over Free Base Form

The hydrochloride salt form provides superior chemical stability for long-term storage, a key consideration for laboratories maintaining compound libraries. Tryptamine hydrochloride is reported to be stable for at least 3 years when stored as a powder at -20°C . While direct quantitative stability comparison data for tryptamine free base under identical conditions is limited in the primary literature, empirical observations from the research community indicate that free base tryptamines are generally more susceptible to oxidation and degradation, necessitating storage under inert atmosphere at low temperatures [1]. The crystalline hydrochloride salt's enhanced stability is attributed to its ionic lattice structure, which reduces reactivity with atmospheric oxygen and moisture.

Stability Storage Long-term studies

Distinct Binding Affinity Profile at Putative Tryptamine Binding Sites Compared to Serotonin

Tryptamine hydrochloride demonstrates a unique binding profile at specific [3H]tryptamine binding sites in the brain, distinct from serotonin (5-HT) binding sites. In rat brain tissue sections, [3H]tryptamine binds with high affinity (Kd = 9.1 nM, Bmax = 54 fmol/mg wet wt.) [1]. Competitive displacement studies reveal that serotonin (5-HT) displaces [3H]tryptamine binding only at high concentrations (IC50 = 2,600 nM), whereas the beta-carbolines harmaline and tetrahydronorharman inhibit binding with much greater potency (IC50 = 25 nM and 50 nM, respectively) [1]. This indicates that tryptamine binds preferentially to a unique site distinct from the classical 5-HT receptors. The distribution of [3H]tryptamine binding sites in rat brain (e.g., high density in nucleus interpeduncularis, locus coeruleus) also differs from that of [3H]5-HT (5-HT1) and [3H]ketanserin (5-HT2) binding sites [1].

Receptor Binding Pharmacology Neurochemistry

Crucial Role of Hydrochloride Salt Form in Directing Reaction Regioselectivity in Domino Syntheses

The choice between tryptamine hydrochloride and tryptamine free base as a reactant fundamentally alters the outcome of domino reactions involving thioisatins. In a three-component reaction with thioisatin and bromoacetophenone, using tryptamine hydrochloride yields a benzothiophene-fused eight-membered N-heterocycle, whereas using the free base tryptamine produces a different product [1]. Computational and experimental analyses confirm that the reaction with tryptamine proceeds via condensation at the C2 position of thioisatin, while the reaction with tryptamine hydrochloride occurs at the C3 position, driven by the Brønsted acid-base character of the amine partner [1]. This switchable selectivity is a direct consequence of the protonation state, which affects local electrophilicity and polarization within the reaction intermediate.

Synthetic Chemistry Regioselectivity Reaction Optimization

High Commercial Purity and Analytical Reliability as a Certified Reference Material

For applications demanding the highest level of analytical confidence, tryptamine hydrochloride is available as a TraceCERT® certified reference material (CRM) manufactured in accordance with ISO/IEC 17025 and ISO 17034 . This CRM is traceable to primary material from a National Metrology Institute (NMI), such as NIST or NMIJ, and certified content is determined by quantitative NMR . Commercially, the compound is routinely supplied with HPLC purity of ≥99.68% or 99.89% . In contrast, standard reagent-grade tryptamine free base may have lower or less rigorously verified purity. While specific head-to-head purity data for free base is not presented here, the availability of an ISO-accredited CRM for the hydrochloride salt provides a level of metrological traceability that is often absent for the free base form.

Analytical Chemistry Quality Control Method Validation

Optimal Research and Industrial Applications for Tryptamine Hydrochloride (CAS 343-94-2)


Aqueous Biochemical and Cell-Based Assays

The high aqueous solubility of tryptamine hydrochloride (39-64 mg/mL) enables its direct use in physiological buffers, cell culture media, and in vivo formulation vehicles without the need for high concentrations of organic co-solvents like DMSO . This minimizes potential vehicle-related cytotoxicity and simplifies dose-response studies in neuropharmacology and toxicology research, as demonstrated in studies investigating its effects on human intestinal epithelial cell lines [1].

Synthesis of Tryptamine-Derived Bioactive Compounds with Controlled Regioselectivity

The protonated state of tryptamine hydrochloride is a critical determinant of regioselectivity in domino reactions, as shown by its ability to direct C3 over C2 condensation with thioisatins [2]. This makes it the preferred starting material for synthetic routes requiring this specific orientation, enabling the efficient construction of complex N-heterocyclic scaffolds relevant to medicinal chemistry.

Analytical Method Development and Quality Control (QC) Applications

The availability of tryptamine hydrochloride as an ISO 17034/ISO/IEC 17025-certified TraceCERT® reference material provides a metrologically traceable standard for developing and validating HPLC, LC-MS, or NMR methods for quantifying tryptamine and related biogenic amines in complex matrices like food, biological fluids, or pharmaceutical preparations . Its high certified purity ensures accuracy and reproducibility in quantitative analysis.

Investigating Non-Serotonergic Tryptamine Binding Sites in Neurochemistry

Given that [3H]tryptamine binds with high affinity (Kd=9.1 nM) to a unique site in rat brain distinct from 5-HT1 and 5-HT2 receptors, tryptamine hydrochloride serves as the essential ligand for autoradiography and binding studies aimed at characterizing this specific tryptaminergic system [3]. Its use is critical for differentiating this pathway from classical serotonergic signaling.

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